Bienvenue dans la boutique en ligne BenchChem!

Anti-melanoma agent 3

Multi-drug resistance P-glycoprotein Tubulin polymerization

Select Anti-melanoma agent 3 (5cb, CAY10647) for melanoma xenograft or tubulin polymerization studies where P-glycoprotein-mediated MDR is a concern. Unlike paclitaxel (RI=69.3) or colchicine (RI>65), this ABI derivative retains full nanomolar potency against MDR cells (RI=1.3, A375 IC50=31 nM, B16-F1 IC50=63 nM). It achieves 73% tumor volume reduction at 30 mg/kg in B16-F1 models, making it a uniquely reliable positive control for MDR-overcoming strategies. Also serves as a solubility benchmark with its ABI scaffold conferring improved aqueous solubility over combretastatin A4 and SMART analogs. A strictly research-use tool compound for translational melanoma research bridging in vitro human to in vivo murine assays.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
Cat. No. B590255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-melanoma agent 3
Synonyms(4-fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone
Molecular FormulaC17H13FN2O2
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20)
InChIKeyVKXVLHQVMBNLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-melanoma Agent 3 (5cb, CAY10647) Overview: Tubulin Polymerization Inhibitor with Defined Multi-Drug Resistance Profile


Anti-melanoma agent 3 (compound 5cb, CAY10647, CAS 1253697-49-2) is a 2-aryl-4-benzoyl-imidazole (ABI) derivative that functions as a tubulin polymerization inhibitor by targeting the colchicine binding site [1]. It exhibits nanomolar-range antiproliferative activity against melanoma and prostate cancer cell lines and demonstrates equivalent potency against multidrug-resistant (MDR) and parental melanoma cells [1].

Why Anti-melanoma Agent 3 Cannot Be Substituted by Paclitaxel, Colchicine, or Other Tubulin Inhibitors


Although multiple tubulin-targeting agents (e.g., paclitaxel, colchicine, vinblastine) share a common mechanistic class, their susceptibility to P-glycoprotein-mediated multi-drug resistance (MDR) and differing physicochemical properties preclude interchangeable use in research models. Anti-melanoma agent 3 (5cb) retains full potency against MDR cell lines (resistance index = 1.3), whereas paclitaxel and colchicine exhibit resistance indices exceeding 65, rendering them ineffective in MDR contexts [1]. Furthermore, the ABI scaffold confers markedly improved aqueous solubility relative to structurally related SMART analogs and combretastatin A4, directly impacting formulation feasibility and in vivo dosing consistency [1].

Anti-melanoma Agent 3 Quantitative Evidence: Head-to-Head Potency, MDR Retention, and In Vivo Efficacy


Potency Retention Against Multi-Drug Resistant Melanoma Cells (Resistance Index Comparison)

Anti-melanoma agent 3 (5cb) exhibits a resistance index of 1.3 when comparing IC50 values in parental MDA-MB-435 melanoma cells (24 ± 2 nM) versus Pgp-overexpressing MDR MDA-MB-435/LCC6MDR1 cells (30 ± 4 nM). In the same assay, paclitaxel shows a 69.3-fold resistance index (IC50: 4 nM sensitive vs. 277 nM resistant), colchicine a 65.8-fold index (10 nM vs. 658 nM), and vinblastine a 27.5-fold index (0.4 nM vs. 11 nM) [1]. This quantitative difference demonstrates that 5cb is uniquely suited for experimental systems modeling MDR, whereas standard tubulin agents lose activity entirely.

Multi-drug resistance P-glycoprotein Tubulin polymerization Melanoma

In Vivo Tumor Growth Inhibition Compared to DTIC (Dacarbazine)

In a B16-F1 murine melanoma xenograft model, anti-melanoma agent 3 (5cb) at 30 mg/kg (i.p., daily, 14 days) reduced tumor volume by 73% relative to vehicle control, surpassing DTIC at 60 mg/kg (i.p., daily, 14 days) which achieved a 51% tumor volume reduction. At 10 mg/kg, 5cb produced a 47% tumor volume reduction [1]. The six-fold lower molar dose of 5cb (30 mg/kg vs. DTIC 60 mg/kg) producing greater tumor inhibition underscores its superior in vivo efficacy in this model.

In vivo efficacy Xenograft model Melanoma DTIC

Aqueous Solubility Improvement Over SMART Analogs and Combretastatin A4

ABI analogs, including the structural class of anti-melanoma agent 3 (5cb), exhibit substantially improved aqueous solubility compared to their SMART analog predecessors and other colchicine-site binders. Representative ABI compound 5ga demonstrates 48.9 μg/mL solubility in pH 7.0 buffer, representing a 54-fold improvement over SMART-1 (0.909 μg/mL), a 47-fold improvement over combretastatin A4 (1.04 μg/mL), and a 357-fold improvement over paclitaxel (0.137 μg/mL) under identical assay conditions [1]. This solubility enhancement arises from replacement of the thiazole ring with a more hydrophilic imidazole moiety.

Aqueous solubility Formulation ABI scaffold SMART

In Vitro Antiproliferative Activity in Melanoma Cell Lines: A375 and B16-F1

Anti-melanoma agent 3 (5cb) demonstrates nanomolar-range antiproliferative activity against human A375 melanoma cells (IC50 = 31 nM) and murine B16-F1 melanoma cells (IC50 = 63 nM) after 48-hour exposure using sulforhodamine B assay [1]. This potency profile positions 5cb as a validated tool compound for both human and murine melanoma cell-based assays, enabling consistent cross-species experimental design.

Antiproliferative Melanoma IC50 Cytotoxicity

Tubulin Binding Affinity (Ki) at Colchicine Site

Anti-melanoma agent 3 (5cb, CAY10647) binds to tubulin with an inhibition constant (Ki) of 3.4 μM at the colchicine binding site . This binding prevents tubulin polymerization, consistent with its mechanism as a microtubule destabilizer. The Ki value provides a benchmark for comparing target engagement against other colchicine-site inhibitors in biochemical assays.

Tubulin binding Colchicine site Ki Microtubule destabilizer

Stability Advantage Over Demethylation-Susceptible Analog 5da

Despite higher in vitro potency of analog 5da (average IC50 = 15.7 nM across seven cancer cell lines) compared to 5cb (average IC50 = 35 nM), 5cb was selected for in vivo studies due to superior metabolic stability. 5da contains a 3,4,5-trimethoxy moiety on the C-ring that is susceptible to demethylation, whereas 5cb's structural modifications confer enhanced stability [1]. This demonstrates that 5cb offers a distinct advantage in in vivo experimental contexts despite lower absolute in vitro potency.

Metabolic stability SAR Demethylation In vivo selection

Anti-melanoma Agent 3 Application Scenarios in Drug Discovery and Cancer Biology Research


Validating Efficacy in Multi-Drug Resistant (MDR) Melanoma Xenograft Models

Use anti-melanoma agent 3 (5cb) as a positive control or test agent in melanoma xenograft studies where P-glycoprotein-mediated MDR is a concern. The compound retains full potency in MDR cells (resistance index = 1.3) and achieves 73% tumor volume reduction at 30 mg/kg in B16-F1 models [1]. This makes 5cb uniquely suitable for evaluating MDR-overcoming strategies or for use in MDR tumor-bearing mouse models where standard agents like paclitaxel (RI = 69.3) and DTIC (51% reduction at 60 mg/kg) are ineffective or less potent.

Comparative Benchmarking of Colchicine-Site Tubulin Inhibitors

Employ anti-melanoma agent 3 (5cb) as a reference compound in tubulin polymerization assays and colchicine-site competitive binding studies. With a defined Ki of 3.4 μM for tubulin binding and well-characterized IC50 values in A375 (31 nM) and B16-F1 (63 nM) melanoma cell lines [1], 5cb serves as a reliable benchmark for evaluating novel colchicine-site inhibitors in both biochemical and cell-based assays.

Formulation Development for Poorly Soluble Tubulin Inhibitors

Utilize the ABI scaffold (exemplified by 5cb) as a reference for aqueous solubility improvement in tubulin inhibitor lead optimization programs. ABI analogs demonstrate 47- to 357-fold higher solubility (48.9 μg/mL for 5ga) compared to SMART analogs (0.909 μg/mL), combretastatin A4 (1.04 μg/mL), and paclitaxel (0.137 μg/mL) in pH 7.0 buffer [1]. This class-level solubility advantage informs medicinal chemistry strategies aimed at improving the developability of colchicine-site inhibitors.

Cross-Species Melanoma Cell-Based Screening

Apply anti-melanoma agent 3 (5cb) as a validated tool compound for both human (A375) and murine (B16-F1) melanoma cell-based assays. The compound's consistent nanomolar potency (IC50 = 31-63 nM) across species [1] supports experimental designs requiring parallel human and murine cell line testing, such as translational studies bridging in vitro human cell data to in vivo murine models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-melanoma agent 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.